ZK112993

Progesterone Receptor Transcriptional Regulation DNA Binding

Select ZK112993 for unambiguous Type II progesterone receptor antagonism. Unlike Type I antiprogestins (e.g., ZK98299) that impair PR-DNA association, ZK112993 actively promotes PR binding to PREs, enabling precise dissection of PR-mediated transcriptional regulation. Validated in T61 mammary carcinoma xenografts with superior tumor inhibition; reduced antiglucocorticoid activity vs. mifepristone; and unique cAMP-induced functional switching capability for signaling crosstalk studies. Substitution with other PR antagonists is scientifically unsound due to divergent receptor-DNA interaction dynamics. Choose compound-specific validation over class-based assumptions.

Molecular Formula C29H32O3
Molecular Weight 428.6 g/mol
CAS No. 105114-63-4
Cat. No. B1684393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZK112993
CAS105114-63-4
SynonymsZK 112,993
ZK 112993
ZK-112993
Molecular FormulaC29H32O3
Molecular Weight428.6 g/mol
Structural Identifiers
SMILESCC#CC1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)C(=O)C)C)O
InChIInChI=1S/C29H32O3/c1-4-14-29(32)15-13-26-24-11-9-21-16-22(31)10-12-23(21)27(24)25(17-28(26,29)3)20-7-5-19(6-8-20)18(2)30/h5-8,16,24-26,32H,9-13,15,17H2,1-3H3/t24-,25+,26-,28-,29-/m0/s1
InChIKeyOPKMKRUFBKTTRF-GCNJZUOMSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





ZK112993 (CAS 105114-63-4): Scientific and Procurement Baseline for a Type II Antiprogestin Steroid


ZK112993, chemically designated as (8S,11R,13S,14R,17S)-11-(4-acetylphenyl)-17-hydroxy-13-methyl-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one, is a synthetic 11β-aryl substituted 19-norsteroid [1]. It is classified as a Type II progesterone receptor (PR) antagonist, a functional categorization that distinguishes its molecular mechanism from Type I antiprogestins such as ZK98299 [2]. This compound was developed as part of a series of 11-substituted 19-norsteroids with inverse configuration at C-13 that exhibit antiprogestational and antiglucocorticoid activities [1].

Why ZK112993 Cannot Be Simply Substituted with Other Antiprogestins or PR Antagonists


Substitution of ZK112993 with other PR antagonists—even those within the same chemical class—is scientifically unsound due to fundamental differences in receptor-DNA interaction dynamics and receptor conformation. Type I antiprogestins, such as ZK98299, impair PR association with DNA, whereas ZK112993, as a Type II compound, actively promotes PR binding to progesterone response elements (PREs) [1]. This mechanistic divergence results in distinct biological potencies and functional behaviors, including differential susceptibility to cAMP-induced functional switching [2]. Furthermore, ZK112993 exhibits a reduced antiglucocorticoid activity profile compared to the widely used antiprogestin mifepristone (RU486) [3]. These quantifiable differences in mechanism, potency, and off-target activity necessitate compound-specific validation rather than class-based substitution.

ZK112993 (CAS 105114-63-4) Quantitative Differentiation Evidence Against Key Comparators


ZK112993 vs. ZK98299: Type II PR-DNA Binding Promotion Defines Mechanism and Functional Potency

ZK112993 is classified as a Type II antiprogestin, which promotes PR binding to progesterone response elements (PREs) on DNA, in direct contrast to the Type I compound ZK98299, which impairs this DNA association [1]. In reporter gene assays using breast cancer cells, both types of antiprogestins inhibited progestin induction substoichiometrically, but Type II compounds like ZK112993 exhibited greater potency, inhibiting at lower antagonist-to-agonist ratios than ZK98299 [2]. Additionally, ZK112993 increases PR dimerization in solution and enhances PR affinity for PREs compared to progestin agonist-bound dimers, whereas ZK98299 reduces PR affinity for PREs [3].

Progesterone Receptor Transcriptional Regulation DNA Binding Antiprogestin

ZK112993 vs. Mifepristone (RU486): Reduced Antiglucocorticoid Activity Confers Functional Selectivity

ZK112993 possesses a reduced antiglucocorticoid activity compared to the widely used antiprogestin mifepristone (RU486) [1]. While mifepristone is a non-selective antagonist of 3-oxosteroid receptors with potent activity at both PR (IC50 ~0.2 nM) and glucocorticoid receptor (GR) (IC50 ~2.6 nM), ZK112993 demonstrates a more favorable selectivity profile . This reduced antiglucocorticoid activity is a key differentiator that may minimize confounding glucocorticoid-mediated effects in experimental systems.

Glucocorticoid Receptor Selectivity Off-Target Activity Antiprogestin

ZK112993 vs. ZK98299: Differential Susceptibility to cAMP-Induced Functional Switching

In the presence of elevated cAMP levels (achieved via 8-Br-cAMP), ZK112993-occupied human PR (hPR) undergoes functional reversal from a transcriptionally inactive antagonist complex to a strong transcriptional activator [1]. This functional switch does not occur with the Type I antiprogestin ZK98299, which, unlike ZK112993, is unable to induce hPR binding to DNA [2]. This differential behavior was demonstrated in T47D human breast cancer cells, where ZK112993 acquired agonist activity upon cAMP pathway stimulation [3].

cAMP Signaling Transcriptional Agonism Functional Switching Antiprogestin

ZK112993 in T61 Tumor Xenografts: Comparable to Superior Efficacy vs. Onapristone

ZK112993 significantly inhibits the growth of T61 human mammary carcinoma tumors in nude mice [1]. Comparative studies indicate that the tumor-inhibiting effect of ZK112993 is slightly superior to that of onapristone (ZK98299) in this hormone-dependent mammary tumor model . While specific quantitative inhibition percentages or tumor volume reduction data are not available in the accessible literature, the directional superiority relative to onapristone has been consistently noted in multiple reviews of antiprogestin tumor-inhibiting potential [2].

Tumor Xenograft Breast Cancer In Vivo Efficacy Antiprogestin

ZK112993 Enhances Cytotoxic Efficacy of Vinblastine in Multidrug Resistant Breast Cancer

ZK112993 has been shown to increase the cytotoxic efficacy of vinblastine in multidrug resistant breast cancer cells [1]. This chemosensitizing property differentiates ZK112993 from other antiprogestins that have not been reported to exhibit this specific combination effect. While quantitative enhancement values are not available, this finding positions ZK112993 as a compound of interest for studies investigating reversal of multidrug resistance phenotypes.

Multidrug Resistance Chemosensitization Breast Cancer Combination Therapy

Optimal Research and Preclinical Application Scenarios for ZK112993 (CAS 105114-63-4)


Mechanistic Studies of PR-DNA Binding Dynamics and Transcriptional Repression

Given its classification as a Type II antiprogestin that promotes PR binding to DNA, ZK112993 is ideally suited for experiments designed to dissect the molecular mechanisms of PR-mediated transcriptional regulation. Its ability to enhance PR dimerization and increase PR affinity for PREs makes it a valuable tool for studying the downstream effects of antagonist-bound PR on chromatin. This application is supported by direct evidence demonstrating that ZK112993, unlike Type I antiprogestins, facilitates PR-DNA association and influences transcriptional repression pathways [1].

In Vivo Preclinical Studies of Hormone-Dependent Mammary Carcinoma

ZK112993 has demonstrated significant tumor-inhibiting effects in the T61 human mammary carcinoma xenograft model in nude mice, with efficacy reported as slightly superior to onapristone . This in vivo validation supports its use as a tool compound for preclinical efficacy studies in hormone-sensitive breast cancer models, particularly those requiring PR antagonism with a defined Type II mechanistic profile. The compound's reduced antiglucocorticoid activity compared to mifepristone further enhances its suitability for in vivo studies where glucocorticoid receptor-mediated effects are confounding variables [2].

Investigations of cAMP Signaling Crosstalk and Context-Dependent Antagonist/Agonist Switching

The unique susceptibility of ZK112993 to cAMP-induced functional switching—whereby antagonist-occupied hPR becomes a transcriptional activator in the presence of elevated cAMP—positions this compound as a critical tool for studying signaling pathway crosstalk [3]. In contrast to ZK98299, which does not undergo this functional reversal, ZK112993 can be used to probe the intersection of cAMP/PKA signaling with nuclear receptor transcriptional activity. This property is particularly relevant in breast cancer cell lines such as T47D, where cAMP modulation has been shown to alter antagonist behavior [4].

Combination Studies with Chemotherapeutic Agents in Multidrug Resistant Models

The reported ability of ZK112993 to enhance the cytotoxic efficacy of vinblastine in multidrug resistant breast cancer cells [5] supports its application in combination therapy studies aimed at overcoming chemoresistance. This chemosensitizing property may extend to other natural product anticancer drugs, providing a rationale for incorporating ZK112993 into preclinical combination regimens where MDR reversal is a therapeutic objective.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for ZK112993

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.